N-(4-phenoxyphenyl)cyclobutanecarboxamide
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Overview
Description
N-(4-phenoxyphenyl)cyclobutanecarboxamide: is an organic compound that features a cyclobutanecarboxamide core with a 4-phenoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-phenoxyphenyl)cyclobutanecarboxamide typically involves the following steps:
Formation of the cyclobutanecarboxamide core: This can be achieved through the reaction of cyclobutanecarboxylic acid with an appropriate amine under dehydrating conditions.
Introduction of the 4-phenoxyphenyl group: This step often involves a coupling reaction, such as the Suzuki–Miyaura coupling, where a boronic acid derivative of 4-phenoxyphenyl is reacted with a halogenated cyclobutanecarboxamide in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-phenoxyphenyl)cyclobutanecarboxamide can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, palladium catalysts.
Major Products:
Oxidation: Formation of corresponding ketones or alcohols.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry: N-(4-phenoxyphenyl)cyclobutanecarboxamide is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies and as a probe for understanding protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is used in the synthesis of advanced polymers and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism by which N-(4-phenoxyphenyl)cyclobutanecarboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
- N-(4-cyanophenyl)cyclobutanecarboxamide
- N-(4-acetylphenyl)cyclobutanecarboxamide
- N-(4-aminophenyl)cyclobutanecarboxamide
Comparison: N-(4-phenoxyphenyl)cyclobutanecarboxamide is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or materials are required. Compared to its analogs, it may exhibit different reactivity and binding characteristics, making it a valuable compound for specialized applications.
Properties
IUPAC Name |
N-(4-phenoxyphenyl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(13-5-4-6-13)18-14-9-11-16(12-10-14)20-15-7-2-1-3-8-15/h1-3,7-13H,4-6H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQUAWNVBNVKSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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